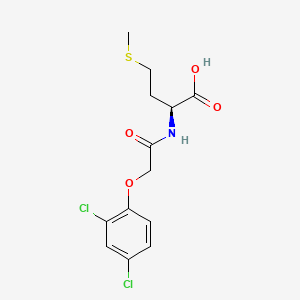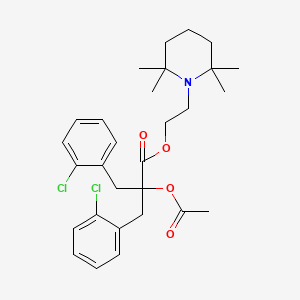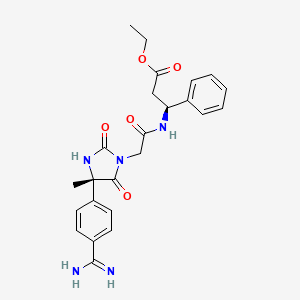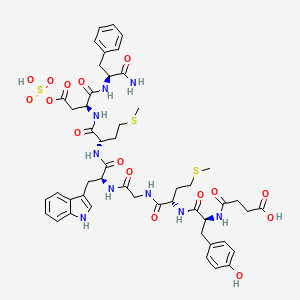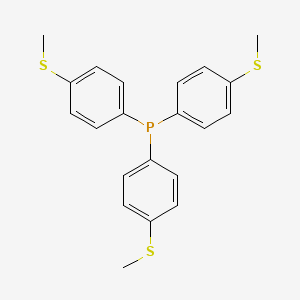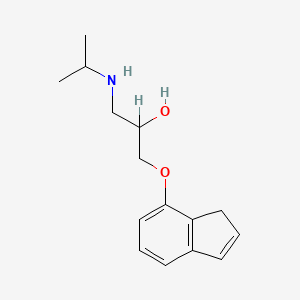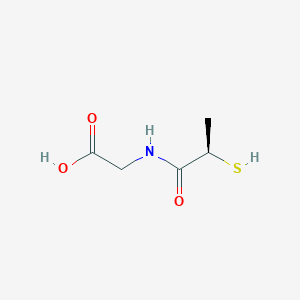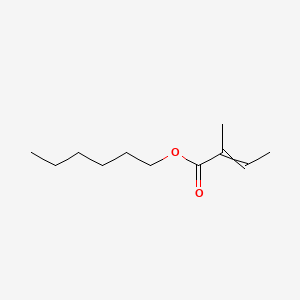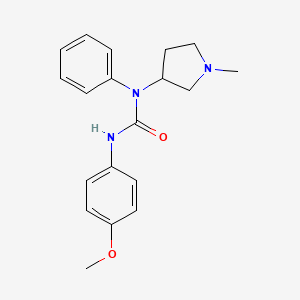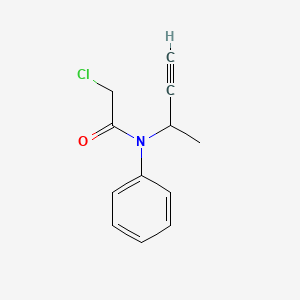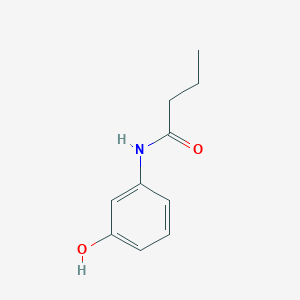![molecular formula C4H9NO5 B1615729 Bis[(2-Hydroxyethyl)ammonium]oxalat CAS No. 2799-19-1](/img/structure/B1615729.png)
Bis[(2-Hydroxyethyl)ammonium]oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-hydroxyethyl)ammonium] oxalate is an organic compound with the chemical formula C6H16N2O6. It is a colorless crystalline powder that is soluble in water. The compound consists of two 2-hydroxyethylammonium cations and one oxalate anion. It is commonly used in chemical laboratories as a complexing agent for metal ions, aiding in precipitation, separation, and quantitative analysis .
Wissenschaftliche Forschungsanwendungen
Bis[(2-hydroxyethyl)ammonium] oxalate has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent for metal ions in analytical chemistry, aiding in the precipitation, separation, and quantitative analysis of metal ions.
Biology: Employed in biochemical assays and studies involving metal ion interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to chelate metal ions.
Industry: Utilized in various industrial processes that require metal ion complexation and separation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis[(2-hydroxyethyl)ammonium] oxalate can be synthesized by reacting 2-aminoethanol with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-aminoethanol and oxalic acid in water, followed by heating the mixture to facilitate the reaction. The product is then crystallized out of the solution .
Industrial Production Methods: Industrial production of bis[(2-hydroxyethyl)ammonium] oxalate follows a similar synthetic route but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Types of Reactions:
Oxidation: Bis[(2-hydroxyethyl)ammonium] oxalate can undergo oxidation reactions, where the 2-hydroxyethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can also participate in reduction reactions, where the oxalate anion can be reduced to form glycolate or other reduced species.
Substitution: Substitution reactions can occur at the ammonium groups, where the 2-hydroxyethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Glycolate, reduced oxalate species.
Substitution: Compounds with substituted ammonium groups.
Wirkmechanismus
The mechanism of action of bis[(2-hydroxyethyl)ammonium] oxalate primarily involves its ability to chelate metal ions. The 2-hydroxyethyl groups and the oxalate anion coordinate with metal ions, forming stable complexes. This chelation process can alter the solubility, reactivity, and bioavailability of the metal ions, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Ammonium oxalate: Consists of ammonium cations and oxalate anions, used as an analytical reagent and reducing agent.
Bis(2-hydroxyethyl) oxalate: Similar structure but lacks the ammonium groups, used in organic synthesis and as an intermediate in various chemical processes.
Uniqueness: Bis[(2-hydroxyethyl)ammonium] oxalate is unique due to the presence of both 2-hydroxyethylammonium cations and oxalate anions, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile compared to similar compounds .
Eigenschaften
CAS-Nummer |
2799-19-1 |
|---|---|
Molekularformel |
C4H9NO5 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
2-aminoethanol;oxalic acid |
InChI |
InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZJPQDKXTCFZBHS-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.C(=O)(C(=O)O)O |
Kanonische SMILES |
C(CO)N.C(=O)(C(=O)O)O |
| 2799-19-1 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


